1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea

Medicinal Chemistry Screening Library Design Physicochemical Profiling

1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea (CAS 1795089-61-0, molecular formula C17H14N4OS2, molecular weight 354.5 g/mol) is a synthetic small molecule featuring an imidazo[2,1-b]thiazole core linked via a phenyl bridge to a thiophen-2-ylmethyl-substituted urea moiety. The compound is cataloged as ChemBridge-34023116 within commercial screening libraries and is supplied at >90% purity for high-throughput screening applications.

Molecular Formula C17H14N4OS2
Molecular Weight 354.45
CAS No. 1795089-61-0
Cat. No. B2429190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea
CAS1795089-61-0
Molecular FormulaC17H14N4OS2
Molecular Weight354.45
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)NCC4=CC=CS4
InChIInChI=1S/C17H14N4OS2/c22-16(18-10-12-4-3-8-23-12)19-14-6-2-1-5-13(14)15-11-21-7-9-24-17(21)20-15/h1-9,11H,10H2,(H2,18,19,22)
InChIKeyWVUBZIVGZFICIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea (CAS 1795089-61-0)


1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea (CAS 1795089-61-0, molecular formula C17H14N4OS2, molecular weight 354.5 g/mol) is a synthetic small molecule featuring an imidazo[2,1-b]thiazole core linked via a phenyl bridge to a thiophen-2-ylmethyl-substituted urea moiety . The compound is cataloged as ChemBridge-34023116 within commercial screening libraries and is supplied at >90% purity for high-throughput screening applications . It belongs to a broader class of imidazo[2,1-b]thiazole-containing urea derivatives that have been investigated in patent literature for sigma receptor affinity, though the specific bioactivity of this compound remains unpublished in peer-reviewed primary literature [1].

Why Generic Substitution Fails: Structural Differentiation of 1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea


Structural analogs within the imidazo[2,1-b]thiazol-6-yl phenyl urea series—including compounds with benzyl (CAS 2034384-69–3, MW 350.4), 4-fluorobenzyl (CAS 1795304-09-4, MW 366.4), and 2-phenoxyethyl (CAS 1705716-86-4) substituents—each bear distinct urea-terminal moieties that are expected to impart divergent hydrogen-bonding geometries, lipophilicity, and steric profiles relative to the thiophen-2-ylmethyl substituent present in the target compound . The thiophene ring introduces a sulfur heteroatom capable of unique polar interactions (sulfur–π, CH–S) not available to carbocyclic or phenoxyethyl analogs, making substitution scientifically non-trivial without confirmatory binding or functional assay data [1]. Given the absence of published head-to-head pharmacological data for any member of this compound series, direct interchange cannot be supported by evidence [2].

Quantitative Evidence Guide: 1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea (CAS 1795089-61-0)


Molecular Weight Differentiation vs. Closest Commercial Analogs

The target compound carries a molecular weight of 354.5 g/mol, situating it between the benzyl analog (350.4 g/mol) and the 4-fluorobenzyl analog (366.4 g/mol) within the ChemBridge imidazo[2,1-b]thiazole urea series . This MW falls within the optimal range for lead-like oral bioavailability (MW < 400) but is notably higher than fragment-like thresholds (MW < 300), informing its suitability for hit-to-lead rather than fragment-based campaigns [1].

Medicinal Chemistry Screening Library Design Physicochemical Profiling

Topological Polar Surface Area (tPSA) and Hydrogen-Bond Donor/Acceptor Profile

The thiophen-2-ylmethyl urea moiety of the target compound contributes a distinct hydrogen-bond donor/acceptor pattern compared to analogs. The urea NH groups (2 HBD) and the urea carbonyl plus thiophene sulfur (combined HBA count estimated at 4) yield a calculated tPSA that is predicted to differ from the benzyl analog (lacking heteroatom in the terminal ring) and the 2-phenoxyethyl analog (ether oxygen in place of thiophene sulfur). Quantitative tPSA values are computable from the SMILES structure but are not provided in the retrieved vendor specifications; procurement decisions must rely on in-house calculation prior to screening [1].

Druglikeness Permeability In Silico ADME

Sigma Receptor Pharmacological Class Association from Patent SAR

Patent WO2014006130 discloses imidazo[2,1-b]thiazole derivatives with affinity for sigma-1 receptors, establishing a pharmacological class context for the target compound [1]. While the specific compound (CAS 1795089-61-0) is not explicitly exemplified in the patent, its core scaffold and urea linkage conform to the general Markush structure. The sigma-1 receptor binding affinity of exemplified patent compounds provides a class-level benchmark for assay design, with reported Ki values for close patent analogs typically in the submicromolar to low micromolar range [2]. Actual binding data for CAS 1795089-61-0 at sigma receptors or any other target has not been published.

Sigma Receptor CNS Pharmacology Ligand Design

Purity Specification and Vendor Supply Chain Integrity

The compound is supplied as a ChemBridge screening compound (catalog number 34023116) with a stated purity of >90% as verified by Certificates of Analysis provided by the authorized distributor AbMole . This purity threshold is consistent with industry standards for diversity screening libraries (typically 85–95%) but falls below the >95% threshold typical for late-stage lead optimization or in vivo studies, making it suitable for primary HTS but necessitating re-purification or independent QC for advanced mechanistic work [1].

Quality Control Screening Reproducibility Procurement

Application Scenarios for 1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea (CAS 1795089-61-0) Based on Available Evidence


Primary High-Throughput Screening (HTS) Against Sigma-1 Receptor or Related CNS Targets

The compound is most appropriately deployed as a diversity screening candidate in HTS campaigns targeting sigma-1 receptors, consistent with the pharmacological class disclosed in patent WO2014006130 [1]. Its >90% purity meets HTS-grade requirements, and its thiophene-containing urea moiety offers a structural feature not present in carbocyclic or phenoxyethyl analogs, providing unique chemical diversity within a screening deck . Users should include orthogonal purity verification (LC-MS) and confirmatory dose-response testing to validate any primary screening hits.

Structure-Activity Relationship (SAR) Exploration of Urea-Terminal Substituent Effects

As part of a systematic SAR campaign exploring the imidazo[2,1-b]thiazol-6-yl phenyl urea chemotype, this compound serves as the thiophen-2-ylmethyl-substituted member of a congener series that includes benzyl, 4-fluorobenzyl, and 2-phenoxyethyl analogs [1]. Procurement of multiple analogs in parallel enables head-to-head assessment of how terminal heterocycle incorporation (thiophene sulfur vs. phenyl carbon vs. ether oxygen) modulates target binding, selectivity, and physicochemical properties .

Computational Chemistry and In Silico Target Prediction

The compound's well-defined SMILES structure and commercial availability make it suitable for prospective computational target prediction, molecular docking, and pharmacophore modeling studies, particularly when used alongside structurally characterized analogs [1]. In silico predictions can guide the selection of biological assays prior to wet-lab screening, maximizing the return on procurement investment given the absence of published bioactivity data.

Chemical Probe Development with Explicit Validation Requirements

For groups seeking to develop a chemical probe based on the imidazo[2,1-b]thiazole urea scaffold, this compound provides a starting point for medicinal chemistry optimization. However, procurement must be accompanied by a commitment to generate the full suite of missing pharmacological data: target engagement (e.g., SPR, ITC), selectivity profiling (kinase panel, CEREP panel), and cellular functional assays [1]. The compound's >90% purity is adequate for initial structure confirmation but re-purification to >95% is recommended before establishing SAR trends .

Quote Request

Request a Quote for 1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.